molecular formula C6H5NO3 B039798 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde CAS No. 112334-45-9

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde

Cat. No.: B039798
CAS No.: 112334-45-9
M. Wt: 139.11 g/mol
InChI Key: NTWXQDISUWBDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxyl, oxo, and formyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Properties

CAS No.

112334-45-9

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9)

InChI Key

NTWXQDISUWBDPV-UHFFFAOYSA-N

SMILES

C1=C(NC=C(C1=O)O)C=O

Canonical SMILES

C1=C(NC=C(C1=O)O)C=O

Synonyms

2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring structure .

Industrial Production Methods: Industrial production of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the production .

Mechanism of Action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.